N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, an isoxazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole and pyridine rings might be formed through cyclization reactions, while the carboxamide group could be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyridine) suggests that the compound could have a planar structure. The isoxazole ring could introduce some steric hindrance, potentially leading to a non-planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring is electron-deficient and could undergo electrophilic substitution reactions. The carboxamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the carboxamide) could make the compound soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Heterocyclic Synthesis
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is involved in the synthesis of various heterocyclic compounds. For instance, it participates in the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, which are crucial in the development of diverse chemical entities with potential applications in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Synthesis of Polyfunctional Substituted Derivatives
The compound is also utilized in the synthesis of polyfunctional substituted derivatives such as pyran, pyridine, and pyridazine derivatives. These derivatives are synthesized through reactions with active methylene reagents, demonstrating the compound's versatility in creating a variety of chemical structures with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Development of Anticancer and Anti-5-lipoxygenase Agents
A series of novel pyrazolopyrimidines derivatives, synthesized using this compound, have been evaluated for their anticancer and anti-5-lipoxygenase activities. These studies provide insights into the structure-activity relationships and potential therapeutic applications of these compounds in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).
Mycobacterium tuberculosis GyrB Inhibition
The compound has been used in the design and synthesis of novel inhibitors targeting Mycobacterium tuberculosis GyrB. This research contributes to the development of new therapeutic agents against tuberculosis, a significant global health challenge (Jeankumar et al., 2013).
Antiallergic Activity
Derivatives synthesized from this compound have shown potential antiallergic activity, suggesting its use in the development of new treatments for allergic conditions (Nohara et al., 1985).
Antimycobacterial Activity
Studies have shown that pyridines and pyrazines derivatives, synthesized using this compound, exhibit antimycobacterial activity against Mycobacterium tuberculosis. This highlights its potential application in developing new antimicrobial agents for tuberculosis treatment (Gezginci, Martin, & Franzblau, 1998).
Future Directions
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-16(14-6-8-20-9-7-14)22-24(13)11-10-21-19(25)18-15-4-2-3-5-17(15)26-23-18/h6-9,12H,2-5,10-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSXZFFINHGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NOC3=C2CCCC3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.